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Compound of Interest

Compound Name: Pterulone

Cat. No.: B15576825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of

Pterulone and its analogues, potent antifungal agents. The information compiled herein is

sourced from peer-reviewed scientific literature and is intended to guide researchers in the

replication and further development of these compounds.

Introduction
Pterulone is a naturally occurring halogenated antibiotic isolated from the Pterula species of

fungi. It exhibits significant antifungal properties and acts as an inhibitor of NADH:ubiquitone

oxidoreductase (complex I) in the mitochondrial respiratory chain.[1][2] Its unique 1-benzoxepin

core structure and biological activity have made it an attractive target for total synthesis and the

development of analogues to explore structure-activity relationships. This document outlines

two prominent synthetic strategies and the biological evaluation of the resulting compounds.

Synthetic Strategies
Two effective strategies for the synthesis of the Pterulone core structure, the 1-benzoxepin

skeleton, have been reported. The first employs a ring-closing metathesis (RCM) reaction as

the key step, while the second builds the ring system from sulfonyl-containing intermediates.

Strategy 1: Ring-Closing Metathesis (RCM) Approach
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This approach utilizes a ruthenium-catalyzed RCM to form the seven-membered 1-benzoxepin

ring. The synthesis commences from commercially available methyl 4-hydroxybenzoate and

proceeds through several steps to yield the key diene precursor for the RCM reaction.[3]

A visual representation of this synthetic workflow is provided below.
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Caption: Synthetic workflow for Pterulone analogues via Ring-Closing Metathesis.
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Strategy 2: Sulfonyl-Containing Intermediates Approach
An alternative and efficient synthesis of Pterulone, Pterulone B, and other analogues starts

from readily available 1-benzoxepine sulfonyl-containing intermediates.[4][5] This method

allows for the rapid construction of the 1-benzoxepin skeleton.[6]

Experimental Protocols
The following are detailed protocols for key reactions in the RCM synthesis of Pterulone
analogues.[3]

Protocol 1: Synthesis of Methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate (6)

Start with methyl 4-hydroxybenzoate.

Perform two successive reactions with allyl bromide and potassium carbonate (K₂CO₃) in

dimethylformamide (DMF) at room temperature.

The overall yield for this two-step process is 89%.

Protocol 2: Ring-Closing Metathesis to form Methyl 2,5-Dihydro-1-benzoxepine-7-carboxylate

(8)

Dissolve 0.58 g (2.5 mmol) of the diene precursor (6) in 400 mL of dichloromethane

(CH₂Cl₂).

Add 0.23 g (0.25 mmol) of Grubbs' catalyst (7) to the stirred solution at room temperature.

Allow the reaction to proceed for 3 hours.

Concentrate the reaction mixture under reduced pressure to obtain the product.

The yield for this step is 91%.

Protocol 3: Epoxidation of the Benzoxepine Ring (9)

Dissolve 283 mg (1.39 mmol) of the benzoxepine (8) in 25 mL of a 1:1 mixture of CH₂Cl₂ and

acetone.
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Add 40.0 mg (0.15 mmol) of 18-crown-6 and a solution of 1.20 g (14.4 mmol) of sodium

bicarbonate (NaHCO₃) in 10 mL of water.

Cool the mixture to 0 °C.

Add a solution of 1.85 g (3.00 mmol) of Oxone in 10 mL of water dropwise.

Stir the reaction mixture vigorously at 0 °C for 16 hours.

Quench the reaction with an excess of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and

saturated aqueous NaHCO₃ for 30 minutes.

Extract the product with CH₂Cl₂.

Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 4: Swern Oxidation to form Methyl 3-Oxo-2,3-dihydro-1-benzoxepine-7-carboxylate

(11)

To a stirred solution of 0.5 mL of oxalyl chloride ((COCl)₂) in 10 mL of CH₂Cl₂, cooled to -78

°C, add 0.65 mL of dimethyl sulfoxide (DMSO).

After 2 minutes, add a solution of 250 mg (1.14 mmol) of the alcohol intermediate (10) in 8

mL of a 3:1 mixture of CH₂Cl₂/DMSO dropwise and continue stirring for 15 minutes.

Add 4.2 mL of triethylamine (Et₃N) to the reaction mixture and allow it to warm to room

temperature.

Dilute with ice-cold water.

Extract the product with CH₂Cl₂.

Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 5: Wittig Reaction to introduce the Chloromethylene Group (12)

To a stirred solution of 1.09 g (3.00 mmol) of (chloromethyl)triphenylphosphonium chloride in

15 mL of toluene, add 5.2 mL of 0.5 M potassium bis(trimethylsilyl)amide (KHMDS) in
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toluene dropwise.

Stir the mixture at room temperature for 30 minutes and then cool to 0 °C.

Add a solution of 212 mg (0.972 mmol) of the ketone intermediate (11) in 10 mL of toluene

dropwise over 10 minutes.

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

Dilute the reaction mixture with tert-butyl methyl ether, wash with brine, dry, and evaporate

the solvent.

Biological Activity
The synthesized Pterulone analogues have been evaluated for their antimicrobial and

antifungal activities.

Antimicrobial Activity
The inhibitory effects of several synthetic Pterulone analogues were tested against the yeasts

Rhodotorula glutinis and Saccharomyces cerevisiae.[3] The results are summarized in the table

below.

Compound
Concentration
(µg/mL)

Relative Growth of
R. glutinis (%)

Relative Growth of
S. cerevisiae (%)

Z-1 50 5.5 89

100 <1 ≈1

Z-3 50 58 91

100 40 84

Z-13 50 96 91

100 65 87

Data sourced from Angewandte Chemie International Edition, 2001.[3]
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Of the compounds tested, the alcohol Z-1 demonstrated significant inhibitory activity,

particularly against R. glutinis.[3]

Antifungal Activity Against Phytopathogenic Fungi
Pterulone and its analogues have also been tested against a range of phytopathogenic fungi.

Pterulone (2) showed excellent control of all tested fungi at a concentration of 50 ppm.[6] The

ethyl ester analogue (14) also exhibited activity nearly as potent as Pterulone. In contrast,

other analogues, such as the aldehyde (15), were found to be poorly to moderately active.[6]

These findings highlight the importance of the chlorovinyl moiety for fungicidal activity.[6]

Mechanism of Action and Signaling Pathways
Pterulone and the related compound Pterulinic acid are known inhibitors of the mitochondrial

NADH:ubiquinone oxidoreductase (complex I).[1] This inhibition disrupts the electron transport

chain, a critical pathway for cellular respiration in eukaryotes.
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Caption: Inhibition of Complex I by Pterulone.

While the direct signaling pathways affected by Pterulone downstream of complex I inhibition

are not fully elucidated, related compounds offer insights. For instance, pterostilbene, a
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structural analogue of resveratrol, has been shown to exert anti-inflammatory effects by

inhibiting the p38 MAP kinase cascade.[7] This pathway is a major regulator of inflammatory

cytokine synthesis.[7]

Potential Anti-inflammatory Pathway
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(iNOS, COX-2)

Pterostilbene
(Related Compound)

 Inhibition

Click to download full resolution via product page

Caption: Potential anti-inflammatory action via p38 MAPK inhibition.

Further research is required to determine if Pterulone and its analogues engage similar anti-

inflammatory signaling pathways.

Conclusion
The total synthesis of Pterulone and its analogues has been successfully achieved through

various efficient synthetic routes. The biological evaluation of these compounds has confirmed

their potent antifungal activity, underscoring the importance of the 1-benzoxepin core and the
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chlorovinyl moiety. The primary mechanism of action involves the inhibition of complex I of the

mitochondrial respiratory chain. These detailed protocols and data provide a solid foundation

for researchers to further explore the therapeutic potential of this promising class of natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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